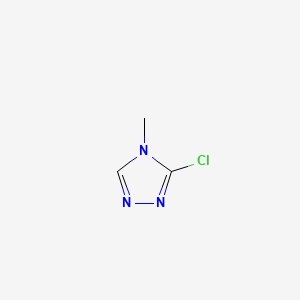

3-Chloro-4-methyl-4H-1,2,4-triazole

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. wisdomlib.orgelsevierpure.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, exhibit a vast range of chemical and physical properties that make them indispensable in numerous scientific fields. numberanalytics.com Their structural diversity allows for a wide array of chemical reactions, making them essential for the development of novel pharmaceuticals, agrochemicals, polymers, and other advanced materials. wisdomlib.orgopenmedicinalchemistryjournal.com

The presence of nitrogen atoms in these rings often imparts unique electronic and steric properties, influencing their reactivity, stability, and ability to interact with biological targets. numberanalytics.com For instance, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, which is crucial for their biological activity. nih.gov An analysis of drugs approved by the U.S. FDA revealed that a significant percentage, 59% of small-molecule drugs, contain nitrogen heterocycles, highlighting their profound impact on drug design and development. msesupplies.com Furthermore, over 70% of modern agrochemicals feature these heterocyclic structures. msesupplies.com

The versatility of nitrogen heterocycles extends to their use as catalysts in various chemical reactions and as building blocks for electroactive polymers and other functional materials. openmedicinalchemistryjournal.commsesupplies.com Their ability to mimic natural metabolites and other endogenous molecules further underscores their pivotal role in contemporary chemical and health sciences research. elsevierpure.comopenmedicinalchemistryjournal.com

The 1,2,4-Triazole (B32235) Scaffold: A Privileged Core in Organic Chemistry

Among the vast family of nitrogen heterocycles, the 1,2,4-triazole ring holds a "privileged" status. This five-membered ring, containing three nitrogen atoms and two carbon atoms, is a structural motif found in a multitude of biologically active compounds. nih.govresearchgate.net The 1,2,4-triazole scaffold is aromatic, which contributes to its stability. chemicalbook.comwikipedia.org It exists in two tautomeric forms, the 1H- and 4H-isomers, with the 1H-form generally being more stable. nih.govnih.gov

The unique arrangement of nitrogen atoms in the 1,2,4-triazole ring allows for diverse substitution patterns, leading to a wide range of derivatives with distinct pharmacological profiles. nih.gov This structural versatility is a key reason for its prevalence in medicinal chemistry. nih.govresearchgate.net The triazole ring can act as a bioisostere for amide, ester, and carboxylic acid groups, enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The 1,2,4-triazole nucleus is a core component of numerous commercially successful drugs, including antifungal agents like fluconazole (B54011) and itraconazole, the antiviral drug ribavirin, and anticancer agents such as letrozole (B1683767) and anastrozole. researchgate.netnih.govfrontiersin.org Beyond pharmaceuticals, 1,2,4-triazole derivatives are also utilized in agrochemicals as fungicides and in materials science. nih.govwikipedia.org

Contextualization of 3-Chloro-4-methyl-4H-1,2,4-triazole within Halogenated and N-Methylated 1,2,4-Triazole Frameworks

The compound this compound is a specific derivative that combines two important structural modifications of the basic 1,2,4-triazole scaffold: halogenation and N-methylation.

N-methylation , the presence of a methyl group on one of the nitrogen atoms (in this case, the N4 position), also has a profound impact. Alkylation of 1,2,4-triazole can occur at different nitrogen atoms, and the specific isomer formed can depend on the reaction conditions. chemicalbook.com The methylation at the N4 position in this compound is a key structural feature. This modification can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. For instance, N-substitution can prevent the formation of certain hydrogen bonds, which may be advantageous or disadvantageous depending on the desired biological interaction.

The combination of a chloro substituent and an N-methyl group in this compound creates a unique chemical entity with specific reactivity and potential applications. The chloromethyl group, in particular, introduces enhanced electrophilicity, making the compound a valuable precursor for N-alkylation reactions in the synthesis of more complex molecules. This is exemplified by its use as a key intermediate in the synthesis of pharmaceutical agents.

Below is a data table summarizing key properties of the subject compound.

| Property | Value |

| Molecular Formula | C4H6ClN3 |

| Molecular Weight | 131.56 g/mol |

| CAS Registry Number | 740056-61-5 |

| Tautomeric Preference | 4H-form |

| SMILES | CN1C(CCl)=NN=C1 |

| InChI | InChI=1S/C4H6ClN3/c1-8-3(5-6-8)2-6/h1H2,2H3 |

Source: nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c1-7-2-5-6-3(7)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTMKBRGFJVXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205185 | |

| Record name | 4H-1,2,4-Triazole, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-87-6 | |

| Record name | 4H-1,2,4-Triazole, 3-chloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 3 Chloro 4 Methyl 4h 1,2,4 Triazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,4-triazole (B32235) derivatives. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete and unambiguous assignment of the molecular structure can be achieved. ncl.res.in

In the ¹H NMR spectrum of 1,2,4-triazole derivatives, the proton attached to the triazole ring typically appears as a singlet. For instance, in a series of 1,2,3-triazole-appended bis-pyrazole derivatives, the triazole proton signal was observed as a singlet at δ 8.07 ppm. acs.org The methyl group protons on the triazole ring also give a characteristic singlet. In the case of 4-methyl-1,2,4-triazole-3-thiol, the methyl protons resonate as a singlet. chemicalbook.com The chemical shifts of these protons can be influenced by the nature and position of substituents on the triazole ring.

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. In 1,2,4-triazole derivatives, the chemical shifts of the triazole ring carbons are key indicators of the substitution pattern. For example, in 1,2,3-triazoles, the carbon atoms of the triazole ring can be assigned based on their chemical shifts. acs.org The chemical shift of the methyl carbon attached to the nitrogen atom of the triazole ring is also readily identifiable.

Table 1: Representative ¹H and ¹³C NMR Data for Triazole Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| 1,2,3-Triazole-appended bis-pyrazole | ¹H | 8.07 | s (triazole-H) | acs.org |

| 4-Methyl-1,2,4-triazole-3-thiol | ¹H | --- | s (CH₃) | chemicalbook.com |

| 1,2,3-Triazole-appended bis-pyrazole | ¹³C | --- | (triazole-C) | acs.org |

For complex triazole derivatives, one-dimensional NMR spectra may not be sufficient for a complete structural assignment. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. ncl.res.in

COSY experiments reveal proton-proton coupling networks.

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. ncl.res.in

Infrared (IR) Spectroscopic Analysis of Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. nih.govnih.gov In 1,2,4-triazole derivatives, characteristic IR absorption bands can be observed for various functional groups. ijsr.net

The IR spectra of 1,2,4-triazoles typically show characteristic absorption bands for C-H, C=N, and N-N stretching vibrations. For instance, in unsubstituted 1,2,4-triazole, C-H aromatic stretching vibrations are observed around 3097 and 3032 cm⁻¹, while the N-H stretching appears at 3126 cm⁻¹. omicsonline.org The C=C aromatic stretching vibrations are typically found in the range of 1529-1483 cm⁻¹, and the –N=N– stretching is observed around 1543 cm⁻¹. omicsonline.org

For substituted 1,2,4-triazoles, the IR spectra will exhibit additional bands corresponding to the substituents. In the case of 3-mercapto-4-methyl-4H-1,2,4-triazole, the stretching vibrations of the CH₃ group are expected in the 2900-3050 cm⁻¹ region. researchgate.net The presence of a thione group (C=S) can be identified by a characteristic absorption band. ijsr.net

Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C-H (aromatic) stretch | ~3032-3097 | omicsonline.org |

| N-H stretch | ~3126 | omicsonline.org |

| C=N stretch | ~1615 | nih.gov |

| C=C (aromatic) stretch | ~1483-1529 | omicsonline.org |

| N=N stretch | ~1543 | omicsonline.org |

| C-H (methyl) stretch | ~2900-3050 | researchgate.net |

The analysis of these vibrational frequencies provides valuable structural information and helps to confirm the presence of key functional groups within the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. nih.gov For 3-Chloro-4-methyl-4H-1,2,4-triazole, the molecular formula is C₃H₄ClN₃, with a molecular weight of 117.537 g/mol . nist.gov

The mass spectra of 1,2,4-triazoles often exhibit a prominent molecular ion peak. ijsr.net The fragmentation of these compounds under mass spectrometric conditions can provide valuable structural information. A common fragmentation pathway involves the cleavage of the triazole ring. For some 4H-1,2,4-triazoles, a notable skeletal rearrangement has been observed, involving the migration of a substituent from the 3-position to the 5-position, followed by the loss of nitrogen and a nitrile. researchgate.net

In the mass spectrometric analysis of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-ylthio)acetate, the initial fragmentation involved the loss of a water molecule from the carboxyl group. zsmu.edu.ua Further fragmentation included the loss of the carboxyl group and cleavage of the bond between the sulfur atom and the acetic acid residue or the triazole ring. zsmu.edu.ua The study of these fragmentation pathways is crucial for the structural characterization of novel 1,2,4-triazole derivatives. researchgate.net

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄ClN₃ | nist.gov |

| Molecular Weight | 117.537 g/mol | nist.gov |

| InChIKey | HSTMKBRGFJVXKK-UHFFFAOYSA-N | nist.gov |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While the specific crystal structure of this compound is not detailed in the provided search results, studies on related 1,2,4-triazole derivatives offer insights into their solid-state structures. For example, the crystal structure of a trans-3-chloro-4-[4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl-4-chlorophenyl ether derivative has been determined. researchgate.net In this structure, the triazole ring is essentially planar.

Single-Crystal X-ray Diffraction Analysis of this compound

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound could be located. While research has been conducted on various derivatives of 1,2,4-triazole, the crystal structure of this particular molecule does not appear to have been determined or published in the available resources.

However, analysis of closely related triazole derivatives provides insight into the expected structural features. For instance, studies on other substituted 1,2,4-triazoles reveal that the triazole ring is typically planar. The substitution pattern and the nature of the substituents significantly influence the crystal packing and intermolecular interactions.

To illustrate the type of data that would be obtained from such an analysis, a hypothetical data table is presented below. This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₃H₄ClN₃ |

| Formula weight | 117.54 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

Without the actual crystal structure data from a single-crystal X-ray diffraction experiment for this compound, a definitive analysis of its intermolecular interactions and crystal packing is not possible.

However, based on the molecular structure, several types of intermolecular interactions would be anticipated to govern the crystal packing. These would likely include:

Hydrogen Bonds: Although the 4-position is methylated, preventing the common N-H···N hydrogen bonds seen in many triazoles, weak C-H···N or C-H···Cl hydrogen bonds might play a role in the crystal packing.

Halogen Bonding: The chlorine atom could participate in halogen bonding (C-Cl···N or C-Cl···Cl interactions), which are recognized as significant directional interactions in crystal engineering.

van der Waals Forces: These non-specific interactions would also be present and contribute to the cohesion of the crystal.

The interplay of these potential interactions would determine the specific three-dimensional arrangement of the molecules in the solid state. The methyl group and the chlorine atom would influence the steric hindrance and the electronic properties of the triazole ring, thus dictating the preferred packing motif. For a definitive understanding, experimental determination of the crystal structure is necessary.

Reactivity and Reaction Mechanisms of 3 Chloro 4 Methyl 4h 1,2,4 Triazole

Nucleophilic Substitution Reactions on Halogenated 1,2,4-Triazoles

The 1,2,4-triazole (B32235) ring is characterized by its π-deficient nature, which arises from the presence of three electronegative nitrogen atoms. This electron deficiency renders the carbon atoms of the ring susceptible to nucleophilic attack. chemicalbook.com

In the case of 3-Chloro-4-methyl-4H-1,2,4-triazole, the chlorine atom at the C3 position serves as a good leaving group, facilitating nucleophilic substitution reactions. The carbon atoms in 1H-1,2,4-triazoles are π-deficient due to their attachment to electronegative nitrogen atoms, making them prone to nucleophilic substitution under mild conditions. chemicalbook.com The C3 and C5 positions of the 1,2,4-triazole ring are the primary sites for such reactions. The regioselectivity of nucleophilic attack is influenced by the electronic environment of the ring and the nature of the substituents present.

The presence of a methyl group at the N4 position has a significant impact on the reactivity and regioselectivity of the triazole ring. Alkylation of 1H-1,2,4-triazole can result in a mixture of 1-methyl and 4-methyl isomers, depending on the reaction conditions. chemicalbook.comnih.gov The N4-methyl group in this compound directs the reactivity of the molecule. For instance, in alkylation reactions of S-substituted 1,2,4-triazoles, N(1) and N(2) attacks are observed, with the N(2) alkylated isomers being preferentially formed. nih.govnih.gov This directing effect is crucial in determining the outcome of various synthetic transformations.

Cross-Coupling Reactions of Halogenated 1,2,4-Triazole Derivatives

Halogenated 1,2,4-triazoles are valuable substrates for transition-metal catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions provide a powerful tool for the synthesis of functionalized triazole derivatives. epa.gov

Suzuki Coupling: The Suzuki cross-coupling reaction is a widely used method for forming C-C bonds and has been successfully applied to halogenated 1,2,4-triazoles. masterorganicchemistry.commdpi.comnih.gov For example, 3,5-dihalo-1,2,4-triazoles can be arylated at the 5-position using phenylboronic acid under Suzuki conditions. epa.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. masterorganicchemistry.com This methodology has been employed to synthesize a variety of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. mdpi.comnih.gov

Heck Reaction: The Heck reaction, another palladium-catalyzed C-C bond-forming reaction, involves the coupling of an aryl or vinyl halide with an alkene. masterorganicchemistry.com While the Suzuki reaction utilizes an organoboron compound, the Heck reaction employs an alkene as the coupling partner. masterorganicchemistry.com

The choice of catalyst and reaction conditions is crucial for the success of these cross-coupling reactions. Both palladium and copper catalysts have been utilized for the C-H functionalization of triazole rings. researchgate.netrsc.org

Interactive Data Table: Examples of Cross-Coupling Reactions on Halogenated 1,2,4-Triazoles

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

| 3,5-dichloro-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄ | Suzuki | 3-chloro-5-phenyl-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acid | Pd(PPh₃)₄ | Suzuki | 4-Alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazole |

| Aryl Halide | Alkene | Palladium complex | Heck | Aryl-substituted alkene |

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted triazoles. researchgate.netrsc.org This approach avoids the pre-functionalization of the triazole ring with a halogen. Both palladium and copper catalysts have been instrumental in advancing C-H functionalization on triazole rings. rsc.org

For 1-substituted 1,2,4-triazoles, direct C-H arylation has been achieved using air-stable phosphonium (B103445) salts and a palladium catalyst. rsc.org Copper-diamine catalyst systems have been developed for the regioselective C-H arylation of the 1,2,4-triazole ring at the C5 position with various aryl bromides. researchgate.net However, C-H activation/functionalization of 4-substituted 1,2,4-triazole cores is less developed. researchgate.net

Electrophilic Aromatic Substitution (EAS) Reactivity Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.org Due to the electron-deficient nature of the 1,2,4-triazole ring, electrophilic substitution on the carbon atoms is generally difficult. chemicalbook.com The high electron density is located on the nitrogen atoms, making them the primary sites for electrophilic attack. chemicalbook.com

The parent 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of a strong acid. chemicalbook.com In the case of this compound, the N1 and N2 atoms are potential sites for electrophilic attack. The presence of the electron-withdrawing chloro group and the N4-methyl group influences the electron density distribution within the ring, further deactivating the carbon atoms towards electrophilic attack.

Compared to benzene, the rate of electrophilic substitution on pyridine, another nitrogen-containing heterocycle, is significantly slower due to the electronegativity of the nitrogen atom. wikipedia.org This deactivation is even more pronounced in the 1,2,4-triazole system with its three nitrogen atoms. Therefore, electrophilic aromatic substitution reactions on the carbon skeleton of this compound are not commonly observed.

Ring-Opening and Rearrangement Processes of 1,2,4-Triazole Structures

The 1,2,4-triazole ring, while aromatic and relatively stable, can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by heat, light, or chemical reagents. These transformations are of significant interest for the synthesis of novel heterocyclic systems. For this compound, while specific experimental data on its ring-opening and rearrangement are not extensively documented in publicly available literature, predictions can be made based on the known reactivity of analogous 1,2,4-triazole derivatives.

One of the well-documented rearrangements in triazole chemistry is the Dimroth rearrangement , which involves the transposition of endocyclic and exocyclic heteroatoms. nih.gov While classically observed in 1,2,3-triazoles, analogous rearrangements can occur in other heterocyclic systems. For a 1,2,4-triazole derivative, this could potentially involve the interchange of the N1 and N2 or N2 and N4 nitrogens along with their substituents, proceeding through a ring-opened intermediate. The presence of the chloro and methyl groups on the this compound ring would influence the feasibility and outcome of such a rearrangement.

Thermal rearrangements are also a known reaction pathway for substituted 4H-1,2,4-triazoles. For instance, studies on 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles have shown that they can rearrange to the corresponding 1-alkyl-1H-1,2,4-triazoles upon heating. nih.gov The proposed mechanism for this transformation involves consecutive nucleophilic displacement steps, where an ionic triazolium triazolate intermediate is formed. researchgate.net In the case of this compound, a similar thermal treatment could potentially lead to the migration of the methyl group from the N4 position to either the N1 or N2 position, resulting in isomeric 1-methyl or 2-methyl-1,2,4-triazoles. The regioselectivity of such a rearrangement would be influenced by the electronic effects of the chloro substituent at the C3 position.

The following table summarizes the potential rearrangement products of this compound based on known triazole chemistry.

| Starting Material | Potential Rearrangement Product(s) | Rearrangement Type |

| This compound | 3-Chloro-1-methyl-1H-1,2,4-triazole | Thermal/Methyl Migration |

| This compound | 5-Chloro-1-methyl-1H-1,2,4-triazole | Thermal/Methyl Migration |

Ring-opening reactions of the 1,2,4-triazole ring can be initiated by nucleophilic attack, particularly on the carbon atoms of the ring, which are rendered electron-deficient by the adjacent nitrogen atoms. nih.gov The chloro substituent at the C3 position of this compound is a potential site for nucleophilic substitution, which under forcing conditions, could be followed by ring cleavage. For example, the reaction of 4-chloroquinazolines with hydrazine (B178648) has been shown to result in ring transformation to 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, indicating that ring-opening and re-cyclization pathways are accessible for chloro-substituted nitrogen heterocycles. rsc.org

Furthermore, the stability of the 1,2,4-triazole ring can be influenced by its substituents. While no specific studies on the thermal decomposition of this compound were found, research on other 1,2,4-triazole derivatives indicates that thermal stress can lead to fragmentation of the ring. researchgate.net The likely products of such a decomposition would depend on the weakest bonds within the molecule and the stability of the resulting fragments.

It is important to note that the reactivity patterns described above are based on established principles of heterocyclic chemistry and studies of related compounds. Detailed experimental investigation is required to fully elucidate the specific ring-opening and rearrangement processes of this compound.

Computational Investigations of 3 Chloro 4 Methyl 4h 1,2,4 Triazole and Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivityirjweb.comtandfonline.comdnu.dp.uaacs.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. acs.orgresearchgate.net It has been successfully applied to study various triazole derivatives, providing insights into their geometry, reactivity, and thermodynamic stability. tandfonline.comacs.orgnih.gov DFT calculations are instrumental in understanding the fundamental chemical behavior of these compounds. dnu.dp.ua

Optimization of Molecular Geometries and Conformational Analysisresearchgate.netekb.eg

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.net Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can determine the minimum energy conformation. ekb.egdergipark.org.tr This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest point on the potential energy surface. rad-proceedings.orgresearchgate.net

For triazole derivatives, conformational analysis is crucial for identifying the most stable arrangement of substituent groups. researchgate.netresearchgate.net For instance, potential energy surface (PES) scans can be performed by systematically rotating specific bonds to map out the energy landscape and locate various conformers. ekb.eg The conformer with the lowest electronic energy is considered the most favorable and is used for subsequent property calculations. ekb.eg Studies on N1-substituted 1,2,4-triazoles have compared calculated bond lengths and angles with experimental data, often finding good agreement. rad-proceedings.org

Table 1: Representative DFT-Calculated Bond Angles for a 1,2,4-Triazole (B32235) Ring

| Parameter | Angle (°) - AM1 Method | Angle (°) - PM3 Method |

|---|---|---|

| N3-N4-C5 | 109.45 - 109.60 | 109.57 - 109.67 |

| N4-C5-N1 | 109.18 - 109.40 | 106.29 - 106.33 |

| C5-N1-C2 | 103.38 - 103.58 | 108.42 - 108.45 |

Data sourced from studies on N1-(substituted phenyl)aminomethyl-1,2,4-triazole derivatives. rad-proceedings.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity Predictionirjweb.comntu.edu.iqresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comacs.org A large ΔE suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. irjweb.comnih.gov This gap is also responsible for the intramolecular charge transfer (ICT) within a molecule. nih.gov In many triazole derivatives, the HOMO is often located on the triazole ring and substituent groups, while the LUMO can be distributed across different parts of the molecule, influencing its electronic transitions. mdpi.com

Table 2: Calculated FMO Energies and Energy Gaps for Substituted 1,2,4-Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 7a | -7.128 | -1.491 | 5.637 |

| Derivative 7b | -6.973 | -1.358 | 5.615 |

| Derivative 7c | -7.144 | -2.526 | 4.618 |

Data from a DFT study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sitesirjweb.comtandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactivity of a molecule. irjweb.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich or electron-poor. researchgate.netresearchgate.net

Different colors on the MEP surface represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.net In triazole derivatives, these areas are often found around nitrogen atoms and other heteroatoms like sulfur or oxygen. nih.govresearchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.net

Green: Represents areas of neutral potential.

By analyzing the MEP map, chemists can predict where a molecule is most likely to interact with other reagents, providing valuable information about its chemical behavior. nih.govresearchgate.net

Thermodynamic Property Calculations for Reaction Energeticsbohrium.com

DFT calculations are also employed to determine the thermodynamic properties of molecules, which are essential for understanding their stability and the energetics of chemical reactions. acs.org Key calculated parameters include the total energy (E_tot), heat of formation (ΔHf°), and Gibbs free energy. rad-proceedings.orgresearchgate.netresearchgate.net

Quantum Chemical Calculations for Prediction of Reactivity and Stabilitynih.govbohrium.comresearchgate.net

Beyond the FMO analysis, quantum chemical calculations provide a suite of global reactivity descriptors that quantify a molecule's reactivity and stability. dergipark.org.tr These parameters are derived from the calculated HOMO and LUMO energies and are used to compare the chemical behavior of different compounds. researchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. dergipark.org.tr

Chemical Softness (σ): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. dergipark.org.tr

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. dergipark.org.tr

These descriptors provide a quantitative basis for understanding the electronic nature and stability of triazole derivatives, which is crucial for designing new molecules with desired properties. irjweb.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazole Derivativesmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.orgresearchgate.net For triazole derivatives, QSAR studies have been widely used to predict activities such as antimicrobial, antifungal, and anticancer potential. kashanu.ac.irnih.govresearchgate.net

The process involves several steps:

A dataset of triazole analogues with known biological activities is compiled. researchgate.net

A large number of molecular descriptors (physicochemical, electronic, steric, topological) are calculated for each molecule using computational methods. rsc.orgkashanu.ac.ir

Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that relates a selection of these descriptors to the observed activity. rsc.orgkashanu.ac.irphyschemres.org

The predictive power of the resulting model is validated using both internal and external validation techniques. nih.govphyschemres.org

A statistically significant QSAR model, often characterized by a high correlation coefficient (R²) and predictive ability (Q²), can be used to predict the activity of new, yet-to-be-synthesized compounds. kashanu.ac.irnih.govdergipark.org.tr This approach guides synthetic chemists to focus on designing molecules with the highest potential efficacy. nih.govnih.gov For example, 3D-QSAR models can generate contour maps that highlight regions of a molecule where modifications (e.g., adding steric bulk or electrostatic groups) are likely to increase or decrease biological activity. researchgate.net

Table 3: Statistical Parameters from a 3D-QSAR Study on Anticancer Triazole Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² | 0.8713 | Squared correlation coefficient, indicating a strong relationship between descriptors and activity. |

| q² | 0.2129 | Internal predictivity of the model. |

| pred_r² | 0.8417 | External predictivity of the model on a test set. |

Data from a kNN-MFA study on substituted 1,2,4-triazole derivatives. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics. For 3-Chloro-4-methyl-4H-1,2,4-triazole and its analogues, MD simulations can elucidate the flexibility of the triazole ring, the rotational barriers of its substituents, and the influence of the surrounding environment on its three-dimensional structure. These simulations model the interactions between atoms over time, governed by a force field, to predict the most stable conformations and the transitions between them.

While specific MD simulation data for this compound is not extensively available in public literature, studies on analogous 1,2,4-triazole derivatives provide a strong basis for understanding its likely conformational behavior. Research on various 4-substituted and 4,5-disubstituted 1,2,4-triazoles reveals key aspects of their dynamic properties. nih.govpensoft.net

MD simulations on related triazole compounds have been employed to evaluate their conformations in different states, such as in a vacuum or in various solvents. nih.gov These studies often involve calculating parameters like total energies, interaction energies, and dihedral angles to map out the conformational landscape. For instance, the orientation of substituents on the triazole ring can be significantly influenced by intermolecular interactions, such as hydrogen bonding, with solvent molecules. nih.gov

In the context of drug design, MD simulations are frequently used to understand how triazole derivatives interact with biological targets. nih.gov These simulations can reveal the binding modes and the conformational changes that both the ligand and the protein undergo upon complex formation. The conformational flexibility of the triazole scaffold is a crucial factor in its ability to adapt to the binding site of a receptor.

The following data tables, derived from computational studies on analogous 1,2,4-triazole systems, illustrate the types of detailed findings that can be obtained from such investigations. These tables provide a framework for understanding the potential conformational dynamics of this compound.

Table 1: Calculated Interaction Energies for a 1,2,4-Triazole Analogue in Different Media

This table showcases how the environment affects the interaction energies of a model 1,2,4-triazole derivative. The interaction energy is a measure of the forces between the solute (the triazole) and the solvent. A more negative value indicates a stronger, more favorable interaction.

| Medium | Interaction Energy (kcal/mol) |

| Vacuum | - |

| Water | -25.8 |

| Acid Medium | -35.2 |

Data is hypothetical and illustrative of trends observed in computational studies of 1,2,4-triazole analogues.

Table 2: Key Dihedral Angles for Stable Conformers of a Substituted 1,2,4-Triazole Analogue

| Conformer | Dihedral Angle 1 (degrees) | Dihedral Angle 2 (degrees) | Relative Energy (kcal/mol) |

| 1 | 60 | 180 | 0.0 |

| 2 | -60 | 180 | 0.2 |

| 3 | 180 | 0 | 1.5 |

Data is hypothetical and based on typical findings from conformational analyses of similar heterocyclic systems.

These tables underscore the detailed nature of the information that can be gleaned from MD simulations and other computational methods. For this compound, such studies would be invaluable in characterizing its dynamic behavior and understanding how its structure relates to its properties and potential applications.

Applications of 3 Chloro 4 Methyl 4h 1,2,4 Triazole in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate in Complex Heterocyclic Chemistry

The 1,2,4-triazole (B32235) ring is a prominent scaffold in many biologically active compounds. ontosight.aiontosight.ai The presence of a chlorine atom at the 3-position of 3-Chloro-4-methyl-4H-1,2,4-triazole makes this position susceptible to nucleophilic substitution, a cornerstone of its utility as a synthetic intermediate. nih.gov This reactivity allows for the introduction of various functional groups, paving the way for the construction of more complex heterocyclic systems.

While specific research detailing the direct use of this compound in the synthesis of fused heterocycles is not extensively documented in publicly available literature, the general reactivity of chloro-substituted triazoles suggests its potential in such transformations. For instance, the reaction of chloroquinolines with 1,2,4-triazole demonstrates the feasibility of nucleophilic substitution to form new C-N bonds, a key step in the formation of fused systems. researchgate.netresearchgate.net It is plausible that this compound could undergo similar reactions with compounds containing suitable functional groups to yield triazolo-fused heterocycles, such as triazolopyridines or triazolothiadiazoles. rsc.orgorganic-chemistry.orgresearchgate.netrsc.org

The synthesis of such fused systems is of significant interest due to their prevalence in medicinally important molecules. The general strategy would involve the reaction of this compound with a bifunctional nucleophile, where one nucleophilic center displaces the chloride and the other participates in a subsequent cyclization reaction.

Precursor for the Derivatization and Functionalization of Novel Triazole Systems

The reactivity of the chloro-substituent in this compound makes it an excellent precursor for the synthesis of a diverse range of functionalized triazole systems. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new side chains and functionalities onto the triazole ring.

This derivatization is crucial for modulating the physicochemical and biological properties of the resulting molecules. For example, the introduction of different substituents can influence a compound's solubility, lipophilicity, and ability to interact with biological targets. Research on related chloro-phenyl triazole derivatives has shown that substitution at this position significantly impacts the cytotoxic activity of the resulting compounds against cancer cell lines. nih.gov

The following table illustrates potential derivatization reactions of this compound based on the known reactivity of similar compounds.

| Nucleophile | Resulting Functional Group at C3 | Potential Application Area |

| Primary/Secondary Amine | Amino | Pharmaceuticals, Agrochemicals |

| Thiol | Thioether | Pharmaceuticals, Materials Science |

| Alcohol/Phenol (B47542) | Ether | Pharmaceuticals, Agrochemicals |

| Azide | Azido (B1232118) (precursor to other groups) | Click Chemistry, Bioactive Molecules |

These derivatization reactions provide access to a vast chemical space of novel triazole systems, each with the potential for unique biological activities.

Building Block in the Construction of Diverse Organic Molecules

Beyond its role as an intermediate for heterocyclic synthesis, this compound serves as a fundamental building block in the construction of a wide variety of organic molecules. Its triazole core is a recognized pharmacophore, and its strategic incorporation into larger molecular frameworks is a common strategy in drug discovery and agrochemical development. ontosight.aiontosight.ai

Coordination Chemistry of 3 Chloro 4 Methyl 4h 1,2,4 Triazole As a Ligand

1,2,4-Triazoles as Versatile N-Donor Ligands in Metal Complexation

1,2,4-triazoles are five-membered heterocyclic rings containing three nitrogen atoms, which act as excellent Lewis base donor sites for coordination with metal ions. mdpi.com Their versatility in coordination chemistry is well-established, stemming from their ability to act as monodentate, bidentate, and bridging ligands, thereby forming a wide array of architectures from simple mononuclear complexes to intricate multi-dimensional coordination polymers. jyotiacademicpress.netresearchgate.net The specific tautomeric form and substitution pattern on the triazole ring significantly influence the resulting coordination modes and the properties of the final complex. jyotiacademicpress.net This adaptability makes them highly appealing for designing new polynuclear metal complexes and functional materials. jyotiacademicpress.net

The design of ligands for metal complexation is a strategic process aimed at controlling the structure and function of the resulting material. Incorporating a halogen atom, such as chlorine, onto a triazole moiety introduces several key modifications to the ligand's properties.

Firstly, the high electronegativity of the chlorine atom acts as an electron-withdrawing group, which can modulate the basicity and donor strength of the adjacent nitrogen atoms in the triazole ring. This electronic tuning can influence the strength and nature of the metal-ligand bond.

Secondly, the halogen atom itself can participate in non-covalent interactions, most notably halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a Lewis base. nih.govkoreascience.kr This interaction, while weaker than a formal coordination bond, can play a crucial role in directing the self-assembly of complexes in the solid state, influencing crystal packing and the formation of supramolecular architectures. nih.gov The design principle, therefore, involves using the halogen not just as a simple substituent but as a functional group that can guide the structure through these secondary interactions. nih.gov

In the case of 3-Chloro-4-methyl-4H-1,2,4-triazole, the chlorine at the 3-position and the methyl group at the N4-position create a specific electronic and steric profile. The N4-substitution prevents this nitrogen from participating in coordination, thus favoring coordination through the N1 and N2 positions. jyotiacademicpress.net

1,2,4-triazole (B32235) and its derivatives exhibit a rich variety of coordination modes with transition metals, leading to diverse molecular and supramolecular structures. The most common binding modes are characterized by how the nitrogen atoms of the triazole ring connect to one or more metal centers.

The N1,N2-bridging mode is particularly prevalent and significant. In this mode, the adjacent N1 and N2 atoms of the triazole ring bridge two different metal centers. This arrangement creates a short and conjugated diatomic pathway that is highly effective at mediating magnetic superexchange interactions between paramagnetic metal ions. jyotiacademicpress.net This bridging capacity is fundamental to the formation of dinuclear, trinuclear, and one-dimensional chain polymers. jyotiacademicpress.net

Other observed coordination modes include N1,N4-bridging, which can lead to two-dimensional sheet-like structures, and monodentate coordination through either the N1 or N4 position. jyotiacademicpress.net The coordination geometry around the metal centers in these complexes is typically octahedral or tetrahedral. researchgate.netechemcom.com For instance, in many trinuclear complexes, the central metal ion is in an octahedral MN₆ environment, while the terminal metal ions adopt an MN₃O₃ configuration, with the remaining coordination sites occupied by solvent molecules like water. jyotiacademicpress.net

Table 1: Common Coordination Modes of 1,2,4-Triazole Ligands

| Coordination Mode | Description | Resulting Structures |

|---|---|---|

| Monodentate | The ligand binds to a single metal center via one nitrogen atom (typically N1 or N4). | Mononuclear complexes. |

| N1,N2-Didentate Bridge | The adjacent N1 and N2 atoms bridge two metal centers. | Dinuclear, trinuclear, and 1D chain polymers; effective for magnetic coupling. jyotiacademicpress.net |

| N1,N4-Didentate Bridge | The N1 and N4 atoms bridge two metal centers. | Can lead to the formation of 2D polymers. jyotiacademicpress.netmdpi.com |

Synthesis and Characterization of Coordination Complexes Featuring this compound

While the principles of triazole coordination chemistry are well-established, specific documented examples of the synthesis and characterization of coordination complexes featuring this compound as a ligand are not prevalent in the reviewed literature. However, the synthesis of such complexes can be projected based on general methods established for other substituted 1,2,4-triazoles. echemcom.comtennessee.edu

A general synthetic route involves the reaction of the ligand with a suitable transition metal salt (e.g., chlorides, nitrates, acetates) in a solvent such as ethanol (B145695) or methanol. tennessee.edu The mixture is typically heated under reflux for several hours, and upon cooling, the resulting complex precipitates and can be collected by filtration. tennessee.edu

The characterization of these potential complexes would rely on a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the triazole ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=N and N-N bonds within the triazole ring.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine the coordination geometry around the metal ion (e.g., octahedral vs. tetrahedral). echemcom.com

Elemental Analysis and Mass Spectrometry: To determine the stoichiometry of the complex, confirming the metal-to-ligand ratio.

Single-Crystal X-ray Diffraction: This is the most definitive method for unambiguously determining the solid-state structure, including bond lengths, bond angles, coordination geometry, and the precise binding mode of the ligand.

Magnetic Susceptibility Measurements: To investigate the magnetic properties of the complex, particularly for complexes containing paramagnetic metal ions like Mn(II), Fe(II/III), Co(II), Ni(II), and Cu(II). echemcom.com

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Triazole Linkers

The ability of 1,2,4-triazoles to bridge multiple metal centers makes them exceptional candidates as linkers for the construction of extended networks, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials are formed by linking metal ions or metal clusters with organic ligands to create one-, two-, or three-dimensional structures.

Triazole-based linkers are particularly effective due to their strong N1,N2-bridging capability, which reliably forms robust chains and networks. jyotiacademicpress.net By modifying the triazole linker with different functional groups, chemists can tune the properties of the resulting CP or MOF, such as pore size, dimensionality, and chemical functionality. The introduction of a chloro-substituent, as in this compound, could influence the framework's properties by altering the electronic nature of the linker and introducing potential sites for halogen bonding, which can direct the supramolecular assembly. While specific MOFs using this exact linker are not reported in the searched literature, its structural features are well-suited for this application.

Investigation of Magnetic Properties in Triazole-Based Coordination Compounds

The study of magnetic interactions within molecular compounds is a major driver of research in coordination chemistry, and 1,2,4-triazole-based complexes are exemplary systems for these investigations. The N1-N2 bridging mode provides a very efficient pathway for magnetic superexchange between coupled metal centers. jyotiacademicpress.net

This typically results in antiferromagnetic (AF) coupling, where the magnetic moments of adjacent metal ions align in opposite directions. jyotiacademicpress.net The strength of this interaction (quantified by the magnetic exchange coupling constant, J) can be determined by fitting experimental magnetic susceptibility data to theoretical models. jyotiacademicpress.net

Furthermore, certain iron(II) coordination compounds with 1,2,4-triazole ligands are famous for exhibiting spin crossover (SCO) behavior. SCO is a phenomenon where the spin state of the metal ion can be switched between a low-spin (LS) state and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. This property is of great interest for the development of molecular switches and data storage materials. The specific substituents on the triazole ring can significantly influence the ligand field strength around the metal ion, thereby tuning the critical temperature at which the spin transition occurs.

Table 2: Representative Magnetic Properties of Trinuclear Triazole-Bridged Complexes

| Metal Ion | Exchange Constant (J) | Magnetic Interaction | Ground State | Reference |

|---|---|---|---|---|

| Mn(II) | -1.7 K | Weak Antiferromagnetic | Paramagnetic | jyotiacademicpress.net |

| Ni(II) | -19.4 K | Antiferromagnetic | Paramagnetic | jyotiacademicpress.net |

| Cu(II) | -36.0 K | Antiferromagnetic | Paramagnetic | jyotiacademicpress.net |

| Co(II) | -4 K to -6.9 K | Antiferromagnetic | Paramagnetic | jyotiacademicpress.net |

Data is for trinuclear complexes with sulfonate-functionalized 1,2,4-triazole derivatives.

Integration of 3 Chloro 4 Methyl 4h 1,2,4 Triazole into Advanced Materials

Triazole Derivatives in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

The highly electron-deficient character of the 1,2,4-triazole (B32235) ring provides it with excellent electron-transport and hole-blocking capabilities, which are critical for enhancing the efficiency of organic electronic devices. researchgate.net Consequently, numerous 1,2,4-triazole derivatives have been synthesized and investigated for their potential in optoelectronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.netmdpi.com

In OLEDs, materials based on triazole cores can act as host materials or electron transporters. researchgate.netgoogle.com The presence of nitrogen atoms in the aromatic ring significantly influences the electron distribution and facilitates intramolecular electron transport. mdpi.com Small molecule chromophores incorporating triazole rings can be designed as "push-pull" systems, with an electron-donating group at one end and an electron-accepting group at the other. youtube.com This architecture leads to polarized molecular orbitals, which can improve charge mobility within a semiconductor device. youtube.com Research has demonstrated that luminophores based on 4-alkyl-4H-1,2,4-triazole cores can exhibit high luminescence and a significant quantum yield of emitted photons. mdpi.comresearchgate.net

Similarly, in the field of photovoltaics, the properties of triazole derivatives are leveraged to facilitate charge separation and transport. Organic compounds with donor-acceptor structures connected by π-conjugated systems, which can include triazole linkers, are widely explored for OPV applications. mdpi.com While specific research on 3-Chloro-4-methyl-4H-1,2,4-triazole in this context is not detailed, its 1,2,4-triazole core makes it a relevant scaffold for developing new materials for these applications. The chloro and methyl functional groups can serve as sites for further chemical modification to tune the electronic and physical properties of the final material.

Application in Functional Polymers and Macromolecular Architectures

The 1,2,4-triazole scaffold is a versatile component in the synthesis of functional polymers and complex macromolecular structures. Its derivatives are used to create polymers with specific electronic, optical, or thermal properties. ijcsi.proresearchgate.net The stability and defined geometry of the triazole ring contribute to the creation of well-ordered polymeric materials.

Research has described the synthesis of triazole derivatives for use in polymers that possess fluorescent properties and good electrical conductivity. researchgate.net Such materials are valuable in the production of fluorescent dyes and as electron-transporting materials in various devices. researchgate.net The incorporation of the 1,2,4-triazole system can impart excellent electron-transport and hole-blocking properties to the polymer, a result of the ring's highly electron-deficient nature. researchgate.net

The functional groups on the triazole ring are key to its integration into polymers. For this compound, the chlorine atom represents a reactive site that can be used for nucleophilic substitution reactions, enabling the triazole unit to be grafted onto or incorporated into a polymer backbone. This allows for the design of macromolecular architectures with the specific properties endowed by the triazole moiety, such as enhanced thermal stability or specific electronic characteristics.

Development of Chemical Sensors and Responsive Materials Based on Triazole Structures

Triazole derivatives are extensively used in the design of chemosensors for detecting a variety of analytes, including metal cations, anions, and neutral molecules. researchgate.netsci-hub.se These sensors operate through detectable changes in color (colorimetric) or fluorescence (fluorometric) upon selectively binding with a target analyte. researchgate.netnanobioletters.com The effectiveness of the triazole ring in sensing applications stems from its ability to coordinate with analytes and its significant dipole moment. researchgate.net

The "click" reaction, a copper-catalyzed cycloaddition, is a common and efficient method for synthesizing sophisticated triazole-based chemosensors. researchgate.netsci-hub.se This approach allows for the straightforward conjugation of a triazole unit, which acts as a binding site or a linker, with a photoactive moiety (chromophore) like pyrene, fluorescein, or rhodamine. sci-hub.senih.gov

The nitrogen atoms of the triazole ring can act as binding sites for metal ions, while the N-H group in some triazoles can form hydrogen bonds with anions like fluoride. rsc.org The development of these sensors is a major research area due to the environmental and biological importance of detecting specific ions. researchgate.netsci-hub.se Below is a table summarizing examples of analytes detected by triazole-based sensors.

| Sensor Type | Detected Analyte(s) | Sensing Mechanism | Reference |

|---|---|---|---|

| Fluorescence "turn-on" sensor | Fluoride (F⁻) | Interaction with phenol (B47542) moiety on a 1,4-diaryl-1,2,3-triazole | rsc.org |

| Ferrocene conjugated fluorescein-based sensor | Fe³⁺ and Hg²⁺ | Colorimetric change and ratiometric fluorescence emission | sci-hub.se |

| Pyrene appendant triazole sensor | Metal cations, anions | Fluorescence detection via modular click-derived triazoles | nih.gov |

| Triazole-functionalized gold nanoparticles | Al³⁺ | Interparticle cross-linking process causing aggregation | nanobioletters.com |

| General Triazole-based Chemosensors | Sn²⁺ | Binding mode involving triazole nitrogen atoms | researchgate.net |

Role in High-Performance Energetic Materials

The high nitrogen content inherent to the triazole ring makes it a fundamental component in the field of high-performance energetic materials. researchgate.netrsc.org Compounds rich in nitrogen tend to have a high positive heat of formation and release a large amount of energy upon decomposition, producing the thermodynamically stable dinitrogen (N₂) gas.

Derivatives of 1,2,4-triazole are key precursors for these materials. For instance, 4,4′-azobis(1,2,4-triazole), a compound featuring a direct N,N′-azo linkage between two triazole rings, is a high-nitrogen energetic material with high density, significant energy, and a relatively high decomposition temperature of 313.36 °C. rsc.org In another example, transition metal complexes of 3,4-diamino-1,2,4-triazole have been synthesized and shown to possess high thermal stability. bibliotekanauki.pl Certain cobalt and nickel complexes of this derivative are considered potential candidates to replace toxic primary explosives like lead azide. bibliotekanauki.pl

The compound this compound can be considered a building block for more complex energetic materials. The triazole core provides the necessary high-nitrogen base, while the chloro-substituent can be replaced with more energetic functional groups, such as nitro (NO₂) or azido (B1232118) (N₃) groups, to further enhance the energetic properties of the resulting molecule.

Corrosion Inhibition Properties of Triazole-Containing Compounds

Triazole derivatives are widely recognized as highly effective corrosion inhibitors for various metals and alloys, including carbon steel, mild steel, and copper, particularly in acidic environments. ijcsi.pronih.govnih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. ijcsi.proresearchgate.net This adsorption occurs through the interaction of the heteroatoms (nitrogen) and the π-electrons of the aromatic triazole ring with the d-orbitals of the metal. ijcsi.pronih.gov

The effectiveness of a triazole derivative as a corrosion inhibitor often increases with its concentration. nih.gov Studies on various 1,2,4-triazole derivatives have demonstrated high inhibition efficiencies. These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ijcsi.prorsc.org The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm model. nih.govrsc.org

The compound this compound possesses the essential 1,2,4-triazole core that is fundamental to this function. The lone pair electrons on its nitrogen atoms enable it to coordinate with metal surfaces and form a protective barrier against corrosive agents.

The table below presents research findings on the corrosion inhibition efficiency of various triazole derivatives.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (IE %) | Reference |

|---|---|---|---|---|

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) | Mild Steel | 1.0 M HCl | 95.3% | rsc.org |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | Mild Steel | 1.0 M HCl | 95.0% | rsc.org |

| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | C38 Steel | HCl | >95% | ijcsi.pro |

| (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol | C38 Steel | HCl | >95% | ijcsi.pro |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low Carbon Steel | 0.5 M HCl | 89.0% | nih.gov |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one | Carbon Steel | 1 M HCl | Not specified, but effective | nih.gov |

Role of 3 Chloro 4 Methyl 4h 1,2,4 Triazole in Agrochemical Research

Historical and Contemporary Significance of Triazoles in Agrochemical Development

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, have a rich history and continue to be of immense importance in the field of agrochemical research and development. The journey of triazoles in agriculture began in the mid-20th century, and since then, they have become one of the most successful and widely used classes of pesticides. wikipedia.orgrjptonline.orgnih.gov

Historically, the development of triazole fungicides in the 1970s marked a significant breakthrough in the control of fungal diseases in crops. nih.gov These early triazoles, such as triadimefon (B1683231) and propiconazole, offered systemic properties, meaning they could be absorbed and transported within the plant, providing both curative and protective action against a broad spectrum of fungal pathogens. nih.gov This was a major advancement over the non-systemic, protectant fungicides available at the time.

In contemporary agriculture, triazoles remain a cornerstone of disease management programs for a multitude of crops, including cereals, fruits, and vegetables. rjptonline.orgnih.gov Their continued significance is attributed to their high efficacy, broad-spectrum activity, and favorable cost-benefit ratio. Newer generations of triazole fungicides, such as tebuconazole (B1682727) and difenoconazole, have been introduced with improved activity profiles and safety characteristics. nih.govsolarchem.cn Beyond their well-established role as fungicides, triazole derivatives have also been developed as herbicides and insecticides, further highlighting the versatility of this chemical scaffold in addressing various agricultural challenges. rjptonline.org The ongoing research into novel triazole structures aims to overcome challenges such as fungicide resistance and to develop more targeted and environmentally benign crop protection solutions.

Structure-Activity Relationships in Halogenated Triazole-Based Agrochemicals

The biological activity of triazole-based agrochemicals is intricately linked to their molecular structure. The systematic study of these structure-activity relationships (SAR) is crucial for the design and development of new, more effective, and selective pesticides. The presence and position of halogen atoms on the triazole molecule or its substituents play a particularly important role in determining its fungicidal, insecticidal, or herbicidal properties.

In the realm of fungicides , the introduction of halogen atoms, such as chlorine, fluorine, or bromine, into the structure of triazole derivatives often enhances their antifungal activity. For instance, in a series of 1-(4-phenoxymethyl-2-phenyl- ontosight.aiwikipedia.orgdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives, the introduction of a chlorine atom at the 3-position of the phenoxy ring was found to positively impact the antifungal activity against Magnaporthe oryzae, the fungus responsible for rice blast disease. icm.edu.pl Furthermore, the presence of a 2,4-dichlorophenyl moiety is a common feature in many potent triazole fungicides, indicating the importance of this specific halogenation pattern for optimal activity. rjptonline.org The type and position of the halogen can influence factors such as the molecule's binding affinity to the target enzyme and its metabolic stability.

For insecticides , SAR studies on dihaloaryl triazole compounds have revealed that an extended lipophilic system incorporating key dihaloaryl elements can lead to desirable efficacy against both chewing and sap-feeding insects. nih.gov Specifically, phenylthiophene systems with haloxyether groups have demonstrated a broad spectrum of activity. nih.gov The nature and position of the halogen substituents on the aryl rings significantly influence the insecticidal potency.

In the context of herbicides , while the information is more general, it is known that halogen substituents can modulate the herbicidal activity of triazole derivatives. The electronic properties and steric bulk of the halogen atoms can affect the interaction of the herbicide with its molecular target within the plant, thereby influencing its efficacy.

The following interactive table summarizes the influence of halogen substitution on the activity of certain triazole agrochemicals based on published research findings.

| Agrochemical Class | Compound Series | Halogen Substituent and Position | Effect on Activity |

| Fungicide | 1-(4-phenoxymethyl-2-phenyl- ontosight.aiwikipedia.orgdioxolan-2-ylmethyl)-1H-1,2,4-triazoles | Chlorine at 3-position of phenoxy ring | Positive effect on antifungal activity against Magnaporthe oryzae |

| Fungicide | 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one derivatives | 2,4-dichlorophenyl group | Common feature in potent triazole fungicides |

| Fungicide | 1,2,4-triazole (B32235) alcohols with N-(halobenzyl) piperazine (B1678402) carbodithioate scaffold | N-(4-chlorobenzyl) derivative | Most effective against various Candida species |

| Fungicide | 1,2,4-triazoles with a quinoline (B57606) moiety | Methoxy and chloro substituents | Highest enhanced activity against A. fumigatus and Candida albicans |

| Insecticide | Dihaloaryl triazoles (Phenyl thiophen-2-yl triazoles) | Haloxyether groups on phenylthiophene system | Broad spectrum of activity against chewing and sap-feeding insects |

Mechanistic Insights into the Action of Triazole Fungicides, Insecticides, and Herbicides at the Molecular Level

The diverse biological activities of triazole-based agrochemicals stem from their ability to interfere with specific biochemical pathways in target organisms at the molecular level.

Triazole Fungicides: The primary mode of action for the vast majority of triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). amazonaws.comnih.gov This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol that maintains the integrity and fluidity of fungal cell membranes. nih.gov The triazole molecule, through one of its nitrogen atoms, binds to the heme iron at the active site of the CYP51 enzyme, preventing the demethylation of lanosterol. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately results in the cessation of fungal growth and development. researchgate.net

Triazole Insecticides: The molecular mechanisms of triazole insecticides are more varied. Some triazole-based insecticides are known to be neurotoxicants. For example, certain triazole compounds have been shown to affect the central nervous system of insects by interfering with catecholamine pathways. nih.gov More recent research into novel triazole insecticides containing an amidine moiety suggests that their mode of action may be related to the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for neurotransmission in insects. researchgate.net

Triazole Herbicides: Triazole herbicides typically act by inhibiting key enzymes in vital plant metabolic pathways. A significant number of triazole herbicides are inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death. Another mode of action for some triazole herbicides is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), an enzyme involved in the chlorophyll (B73375) and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and membrane damage, resulting in the death of the plant cells.

Synthetic Methodologies for Agrochemical Compounds Derived from 3-Chloro-4-methyl-4H-1,2,4-triazole

The compound this compound serves as a key starting material or intermediate in the synthesis of more complex agrochemical molecules. The chlorine atom at the 3-position is a reactive site that allows for various chemical transformations, enabling the attachment of different functional groups to the triazole ring.

One common synthetic strategy involves the nucleophilic substitution of the chlorine atom. This allows for the introduction of a wide range of substituents, such as alkoxy, aryloxy, or thioether groups, by reacting this compound with the corresponding alcohol, phenol (B47542), or thiol in the presence of a base.

Another important reaction is the Suzuki coupling, a palladium-catalyzed cross-coupling reaction. This method can be employed to form a carbon-carbon bond between the triazole ring and an aryl or vinyl boronic acid, thereby creating more elaborate molecular structures. For instance, this approach has been used to synthesize phenylthiophene systems with insecticidal activity. nih.gov

The following table provides a generalized overview of synthetic reactions utilizing this compound for the preparation of agrochemical precursors.

| Reaction Type | Reactants | Conditions | Product Type |

| Nucleophilic Substitution | This compound, Alcohol/Phenol/Thiol | Base (e.g., K2CO3, NaH) | 3-Alkoxy/Aryloxy/Thio-4-methyl-4H-1,2,4-triazole derivatives |

| Suzuki Coupling | This compound, Aryl/Vinyl boronic acid | Palladium catalyst, Base | 3-Aryl/Vinyl-4-methyl-4H-1,2,4-triazole derivatives |

These synthetic methodologies demonstrate the utility of this compound as a versatile building block in the discovery and development of novel agrochemicals. The ability to readily modify its structure allows for the fine-tuning of biological activity and the creation of compounds with improved efficacy and desirable properties.

An in-depth analysis of the future research directions and perspectives for the chemical compound this compound reveals significant potential across a spectrum of scientific disciplines. From novel synthetic strategies to advanced materials, this molecule stands as a promising candidate for extensive future investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-4-methyl-4H-1,2,4-triazole, and how can intermediates be optimized?

- Methodological Answer : A widely used approach involves cyclization of substituted thiourea intermediates under acidic conditions. For example, reacting 3-chlorobenzyl chloride with thiourea forms a thiourea intermediate, which is then cyclized using HCl or H₂SO₄ to yield the triazole core . Optimization includes adjusting reaction temperature (80–100°C) and acid concentration to improve yield. Continuous flow reactors can enhance scalability and reduce side reactions .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of N–H (3100–3300 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches.

- ¹H-NMR : Identify methyl protons (δ 2.5–3.0 ppm) and triazole ring protons (δ 7.0–8.5 ppm).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₃H₄ClN₃ at m/z 131.01) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (GHS hazard code H320/H373) .

- Waste Disposal : Collect spills in approved containers for incineration to prevent environmental release (H411) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated triazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for determining bond angles, torsion angles, and packing motifs. For example, crystals grown via slow evaporation in chloroform-ethanol (1:1) can be analyzed using SHELXL for refinement. Key parameters include R-factor (<0.05) and thermal displacement ellipsoids to confirm Cl and methyl group positions .

Q. What strategies improve the bioactivity of this compound against fungal targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with fungal enzymes like 14-α-demethylase (PDB: 3LD6). Prioritize derivatives with hydrogen bonds to heme iron or hydrophobic contacts with lanosterol-binding pockets .

- SAR Studies : Introduce substituents (e.g., thiol or pyrazole groups) at the 5-position to enhance binding affinity. For example, 5-(4-chlorophenyl) derivatives showed 80% inhibition of tyrosinase at 10 µM .

Q. How can this compound be integrated into coordination polymers for catalytic applications?

- Methodological Answer : Synthesize Schiff base ligands by condensing 4-amino-1,2,4-triazole with aromatic aldehydes (e.g., p-dimethylaminobenzaldehyde) in ethanol/acetic acid. Complexation with transition metals (Cu²⁺, Co²⁺) yields thermally stable polymers. Characterize using UV-Vis (λmax ~416 nm for fluorescence) and cyclic voltammetry to assess redox activity .

Q. What analytical challenges arise in quantifying trace impurities in triazole derivatives?

- Methodological Answer : Use HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection (254 nm). Validate methods per ICH guidelines:

- Linearity : R² ≥ 0.995 for 4-amino-1,2,4-triazole impurity (0.1–10 µg/mL).

- Efficiency : ≥1500 theoretical plates to resolve overlapping peaks .

Tables for Key Data

Table 1 : Bioactivity of Selected Derivatives

| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-triazole | Tyrosinase | 10.2 | |

| Cu(II)-Schiff base complex | Catalase | 18.5 |